6-Propanoyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Propionyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of thioxopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propionyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the reaction of a propionyl derivative with thiourea and a suitable aldehyde or ketone in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions vary depending on the specific reaction, but may include the use of bases, acids, or other catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce thiols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-Propionyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-Thioxo-2,3-dihydropyrimidin-4(1H)-one: A related compound with similar structural features.
6-Methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Another derivative with a methyl group instead of a propionyl group.
Uniqueness
6-Propionyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to its specific functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
37785-37-8 |
---|---|
Molecular Formula |
C7H8N2O2S |
Molecular Weight |
184.22 g/mol |
IUPAC Name |
6-propanoyl-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C7H8N2O2S/c1-2-5(10)4-3-6(11)9-7(12)8-4/h3H,2H2,1H3,(H2,8,9,11,12) |
InChI Key |
LTWXHGJCHSTVLS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=O)NC(=S)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.